molecular formula C16H12N2O2 B2793760 4-acetyl-N-(2-cyanophenyl)benzamide CAS No. 477497-23-7

4-acetyl-N-(2-cyanophenyl)benzamide

Cat. No.: B2793760
CAS No.: 477497-23-7
M. Wt: 264.284
InChI Key: XMUUOLONFLVXPN-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.284 g/mol. This compound is characterized by the presence of an acetyl group, a cyanophenyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-cyanophenyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-acetyl-N-(2-cyanophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, making it useful in biochemical research.

    Medicine: Research on its derivatives has indicated potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-cyanophenyl)benzamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the substituents. The exact molecular targets and pathways involved vary based on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-acetyl-N-(2-cyanophenyl)benzamide include other cyanoacetamide derivatives and benzamide derivatives. These compounds share structural similarities and may exhibit similar chemical properties and biological activities .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-acetyl-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)16(20)18-15-5-3-2-4-14(15)10-17/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUUOLONFLVXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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